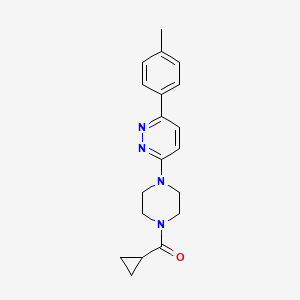![molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9](/img/new.no-structure.jpg)
7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic organic molecule It features a unique structure combining a chlorinated methoxyphenyl group, a thienyl group, and an imidazo[1,2-a]pyrazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[1,2-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Chlorinated Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a halogenation reaction followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts and Reagents: Use of palladium catalysts for coupling reactions and strong acids or bases for cyclization steps.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones from the thienyl group.
Reduction: Amines or alcohols from nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential photophysical properties.
Medicine
Anticancer Agents: Preliminary studies might indicate its efficacy in inhibiting cancer cell growth.
Antimicrobial Agents: The compound could exhibit antibacterial or antifungal properties.
Industry
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
作用機序
The mechanism by which 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one exerts its effects can vary depending on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Cellular Pathways: It might interact with specific cellular pathways, modulating signal transduction and affecting cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
7-(3-chloro-4-methoxyphenyl)-2-(2-furyl)imidazo[1,2-a]pyrazin-8(7H)-one: Similar structure but with a furan ring instead of a thienyl ring.
7-(3-chloro-4-methoxyphenyl)-2-(2-pyridyl)imidazo[1,2-a]pyrazin-8(7H)-one: Contains a pyridyl group instead of a thienyl group.
Uniqueness
Structural Diversity: The presence of both a thienyl group and an imidazo[1,2-a]pyrazinone core makes it unique compared to other heterocyclic compounds.
Its unique structure may confer distinct biological activities and chemical reactivity, making it valuable in various research fields.
This detailed overview provides a comprehensive understanding of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1112348-40-9 |
|---|---|
分子式 |
C21H16N6O3S |
分子量 |
432.46 |
IUPAC名 |
6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25) |
InChIキー |
YJHZRMSOPJGFIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2614535.png)
![3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole](/img/structure/B2614536.png)


![6-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2614541.png)
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2614543.png)

![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)



![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)
